molecular formula C20H21ClN2OS B11324068 3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11324068
M. Wt: 372.9 g/mol
InChI Key: MPHIGBJTUNGGCB-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, a carboxamide group, and a dimethylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate thiophene derivatives.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Substitution Reactions: The dimethylaminoethyl group is introduced through nucleophilic substitution reactions, typically using dimethylamine and appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylaminoethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-methylbenzenamine: Shares the chloro and methyl substituents but lacks the benzothiophene core.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a similar chloro and methyl substitution pattern but has a thiazole ring instead of benzothiophene.

Uniqueness

3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C20H21ClN2OS

Molecular Weight

372.9 g/mol

IUPAC Name

3-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H21ClN2OS/c1-13-8-10-14(11-9-13)16(23(2)3)12-22-20(24)19-18(21)15-6-4-5-7-17(15)25-19/h4-11,16H,12H2,1-3H3,(H,22,24)

InChI Key

MPHIGBJTUNGGCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=CC=CC=C3S2)Cl)N(C)C

Origin of Product

United States

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